N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that combines an anthracene core with a sulfonamide group and a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 9,10-anthraquinone, which is then sulfonated to introduce the sulfonamide group. The final step involves the introduction of the 3,4-dimethylphenyl group through a coupling reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The anthracene core can participate in π-π stacking interactions, which may affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- N-(3,5-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
Uniqueness
This compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and binding properties
Properties
Molecular Formula |
C22H17NO4S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C22H17NO4S/c1-13-7-8-15(11-14(13)2)23-28(26,27)16-9-10-19-20(12-16)22(25)18-6-4-3-5-17(18)21(19)24/h3-12,23H,1-2H3 |
InChI Key |
HDJWMXMGIIJWFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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